4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a complex organic compound notable for its unique structural features. It contains a bromine atom at the para position relative to the amine group and a chloro-substituted oxazole fused with a pyridine ring. This compound is part of a larger class of heterocyclic compounds, which are characterized by the presence of at least one heteroatom (like nitrogen, oxygen, or sulfur) within their ring structures. The molecular formula of this compound is C₁₃H₈ClN₃O, and it has a molecular weight of approximately 265.67 g/mol.
The presence of both the bromine and chlorine substituents contributes to its chemical reactivity, making it an interesting candidate for various applications in medicinal chemistry and materials science.
The chemical reactivity of 4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can be attributed to its functional groups:
These reactions expand the utility of this compound in synthesizing derivatives with potential therapeutic applications.
The synthesis of 4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves multi-step organic synthesis techniques:
These steps require careful control of reaction conditions to ensure high yields and purity.
4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline has potential applications in:
Interaction studies involving 4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline could focus on:
Such studies are essential for determining the viability of this compound in clinical applications.
Several compounds share structural similarities with 4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline. Here are some examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromoaniline | C₆H₄BrN | Simple aniline derivative; lacks heterocyclic structure |
| 6-Chloropyridin-2-amine | C₅H₄ClN | Contains pyridine; lacks oxazole moiety |
| 2-Aminooxazole | C₃H₃N₃O | Basic oxazole structure; no aromatic amine |
| 5-Chlorooxazolo[5,4-b]pyridine | C₈H₄ClN₃O | Similar heterocyclic framework; lacks aniline group |
Uniqueness: The distinctive combination of bromine and chlorine substituents along with the fused oxazole-pyridine structure sets 4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline apart from these compounds. Its potential biological activity and applications in drug development further enhance its significance in chemical research.